

# Spectroscopic Data for 1-Phenylpyrrolidin-3-amine: A Technical Guide

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## Compound of Interest

Compound Name: 1-Phenylpyrrolidin-3-amine

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## Abstract

This technical guide provides a summary of predicted spectroscopic data for the compound **1-Phenylpyrrolidin-3-amine** (CAS: 18471-41-5, Molecular Formula: C<sub>10</sub>H<sub>14</sub>N<sub>2</sub>).<sup>[1]</sup> Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to support researchers in the identification and characterization of this molecule. Detailed, generalized experimental protocols for obtaining these spectra are also provided, offering a framework for laboratory application.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Phenylpyrrolidin-3-amine**. These predictions are based on computational models and should be used as a reference for the analysis of experimentally obtained data.

## Predicted <sup>1</sup>H NMR Data

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.20 - 7.35	m	2H	Ar-H (meta)
~6.70 - 6.85	m	3H	Ar-H (ortho, para)
~3.50 - 3.65	m	1H	CH-N (pyrrolidine)
~3.20 - 3.40	m	2H	CH <sub>2</sub> -N (pyrrolidine)
~3.00 - 3.15	m	1H	CH-NH <sub>2</sub>
~2.00 - 2.20	m	1H	CH <sub>2</sub> (pyrrolidine)
~1.70 - 1.90	m	1H	CH <sub>2</sub> (pyrrolidine)
~1.50	br s	2H	NH <sub>2</sub>

## Predicted <sup>13</sup>C NMR Data

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~148.0	Ar-C (quaternary)
~129.5	Ar-CH (meta)
~117.0	Ar-CH (para)
~113.0	Ar-CH (ortho)
~55.0	CH-N (pyrrolidine)
~50.0	CH <sub>2</sub> -N (pyrrolidine)
~48.0	CH-NH <sub>2</sub>
~35.0	CH <sub>2</sub> (pyrrolidine)

## Predicted IR Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3250	Medium, Broad	N-H stretch (amine)
3050 - 3000	Medium	C-H stretch (aromatic)
2980 - 2850	Medium	C-H stretch (aliphatic)
1600 - 1580	Strong	N-H bend (amine)
1500 - 1400	Strong	C=C stretch (aromatic)
1350 - 1250	Strong	C-N stretch (aromatic amine)
1250 - 1020	Medium	C-N stretch (aliphatic amine)
910 - 665	Strong, Broad	N-H wag (amine)
750 - 700	Strong	C-H out-of-plane bend (aromatic)

## Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
162	40	[M] <sup>+</sup> (Molecular Ion)
145	100	[M - NH <sub>3</sub> ] <sup>+</sup>
118	60	[C <sub>8</sub> H <sub>10</sub> N] <sup>+</sup>
91	30	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	25	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)

## Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for a solid organic compound like **1-Phenylpyrrolidin-3-amine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of the solid sample.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry vial.[\[2\]](#)
  - Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
  - Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
  - If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).[\[3\]](#)
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire a  $^1\text{H}$  NMR spectrum. Typical parameters include a  $30\text{-}45^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[\[4\]](#)
  - Acquire a  $^{13}\text{C}$  NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of  $^{13}\text{C}$ . Proton decoupling is generally used to simplify the spectrum and improve sensitivity.[\[5\]](#)
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase the resulting spectrum and perform baseline correction.

- Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0 ppm).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative proton ratios.
- Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

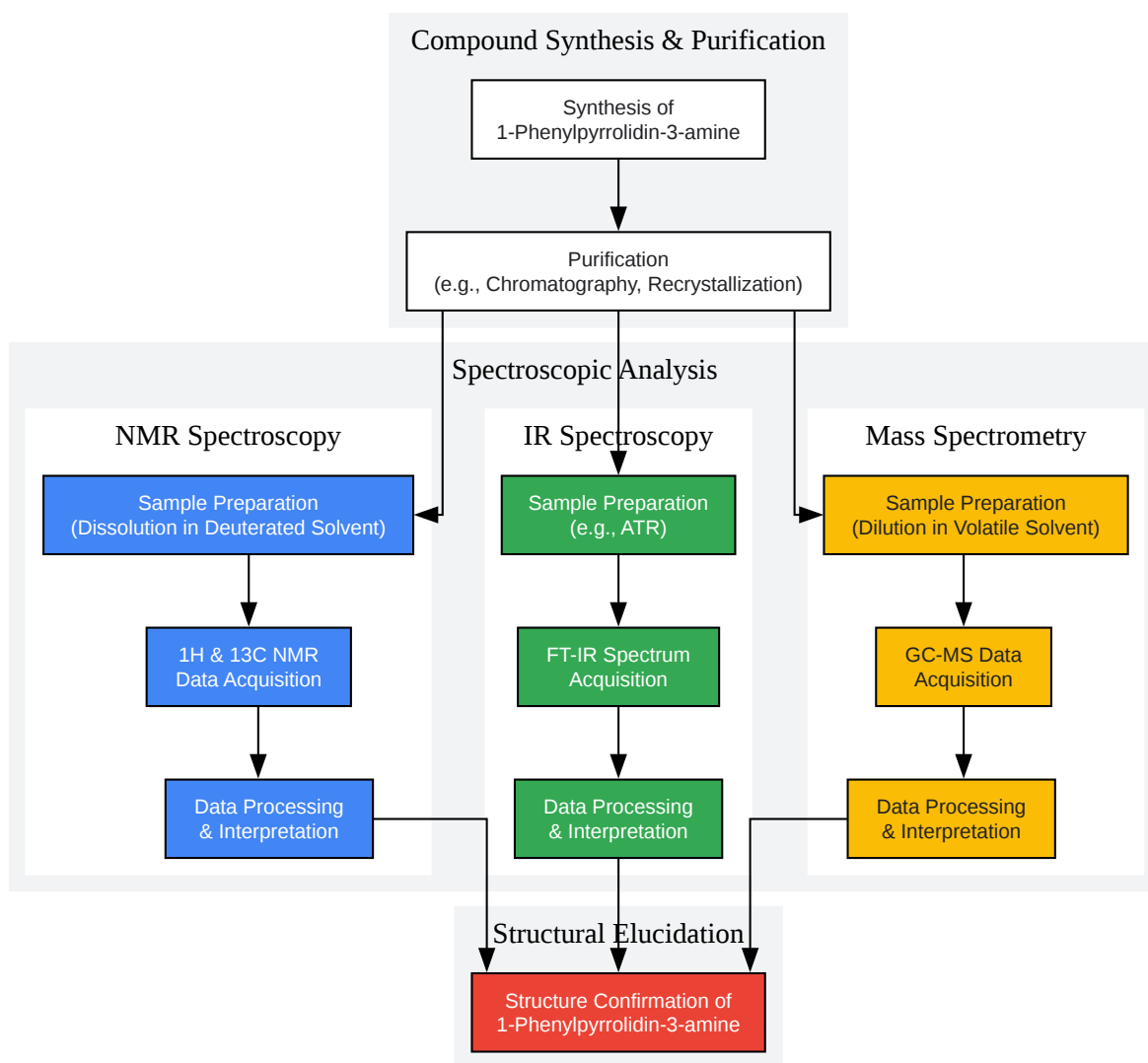
- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
  - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Instrument Setup and Data Acquisition:
  - Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
  - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of  $4000\text{-}400\text{ cm}^{-1}$ .[\[6\]](#)
- Data Processing and Analysis:
  - The instrument software will perform a Fourier transform on the interferogram to produce the infrared spectrum.
  - Identify the characteristic absorption bands (peaks) in the spectrum.
  - Correlate the wavenumbers of the absorption bands to specific functional groups and bond vibrations within the molecule.[\[7\]](#)

## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
  - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[\[8\]](#)[\[9\]](#)[\[10\]](#)
  - Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.
  - Transfer the solution to a 2 mL GC autosampler vial.
- Instrument Setup and Data Acquisition:
  - Set the appropriate GC parameters, including the injector temperature (e.g., 250 °C), column type (e.g., a non-polar column like DB-5), and oven temperature program (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).[\[10\]](#)
  - Set the mass spectrometer parameters, including the ionization mode (typically Electron Ionization at 70 eV), mass range (e.g., 40-500 m/z), and scan speed.
  - Inject a small volume (typically 1 µL) of the sample solution into the GC.
- Data Processing and Analysis:
  - The total ion chromatogram (TIC) will show peaks corresponding to the different components of the sample as they elute from the GC column.
  - Obtain the mass spectrum for the peak of interest.
  - Identify the molecular ion peak (if present) to determine the molecular weight of the compound.
  - Analyze the fragmentation pattern and compare it to spectral libraries or predict fragmentation pathways to confirm the structure of the compound.[\[11\]](#)

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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